(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol
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Overview
Description
(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol is an organic compound belonging to the class of chalcones. Chalcones are natural products found in several plant species and are known for their broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol typically involves the condensation of 4-methoxybenzaldehyde with acetophenone derivatives under basic conditions. The reaction is often carried out using a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation. The compound’s ability to bind to estrogen receptors (ERα) and inhibit their activity is one of the key pathways through which it exerts its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Methoxyphenyl)acrylic acid: Known for its hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
Uniqueness
(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with estrogen receptors and inhibit cancer cell proliferation sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C17H18O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12,17-18H,1-2H3/b12-5+ |
InChI Key |
YOGMDXPDDPBUTM-LFYBBSHMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(C2=CC=C(C=C2)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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